molecular formula C18H16N2O3S B2411222 Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate CAS No. 953854-26-7

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate

Cat. No.: B2411222
CAS No.: 953854-26-7
M. Wt: 340.4
InChI Key: SDTSIAQPLHQAIM-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .


Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinoline exhibits a wide range of chemical reactions. It undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis and evaluation of quinoline derivatives for their potential in inhibiting enzymes and protecting neurons. For instance, the synthesis of 4H-pyrano[2,3-b]quinoline derivatives has been shown to block acetylcholinesterase, mitigate calcium signals, and offer neuroprotection against calcium overload and free radicals (J. Marco-Contelles et al., 2006). This highlights the compound's relevance in neurodegenerative disease research.

Antituberculosis Activity

Quinoline derivatives have also been synthesized and evaluated for their antituberculosis properties. The structure-activity relationship indicates that substituents on the quinoxaline nucleus significantly affect in vitro antituberculosis activity, with certain substituents leading to reduced MIC and IC(50) values (A. Jaso et al., 2005). This research contributes to the development of new antitubercular agents.

Antitumor and Cytotoxic Activities

The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines has been investigated, demonstrating potent cytotoxic effects and highlighting the potential for cancer therapy (L. Deady et al., 2003). Similarly, thiazolo[5,4-b]quinoline derivatives have shown promising antitumor activities, underscoring the importance of structural features for therapeutic efficacy (C. Alvarez-Ibarra et al., 1997).

Optical and Material Applications

The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for use as dyes in liquid crystal displays showcases the compound's utility in material science, offering potential for technological applications in display technologies (V. Bojinov & I. Grabchev, 2003).

Future Directions

Quinoline and its derivatives continue to be a focus of research due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Properties

IUPAC Name

ethyl 2-methyl-4-(thiophene-2-carbonylamino)quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-23-18(22)12-6-7-14-13(10-12)15(9-11(2)19-14)20-17(21)16-5-4-8-24-16/h4-10H,3H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTSIAQPLHQAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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